2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S778955
CAS No.
224311-49-3
M.F
C22H32NP
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)b...

CAS Number

224311-49-3

Product Name

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C22H32NP

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3

InChI Key

PHLPNEHPCYZBNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is a phosphine ligand with the molecular formula C22H32NP and a molecular weight of 341.47 g/mol. This compound features a biphenyl backbone substituted with a di-tert-butylphosphino group and an N,N-dimethylamino group, which contributes to its unique properties. The presence of bulky tert-butyl groups enhances steric hindrance, making it suitable for coordination chemistry and catalysis applications .

Ligand in Transition-Metal Catalysis:

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, also known as t-BuDavePhos, is a bidentate phosphine ligand commonly used in transition-metal catalysis. Its structure features a di-tert-butylphosphine group bound to one of the aromatic rings of a biphenyl molecule. Additionally, a dimethylamino group is attached to the other aromatic ring, providing steric and electronic properties crucial for catalytic activity [].

Studies have demonstrated the effectiveness of t-BuDavePhos in various catalytic reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. t-BuDavePhos has been shown to be a highly efficient ligand for palladium-catalyzed Suzuki-Miyaura couplings, particularly for challenging substrates.
  • Negishi coupling: Similar to Suzuki-Miyaura coupling, Negishi coupling forms carbon-carbon bonds but utilizes organozinc reagents instead of boronic acids. t-BuDavePhos has also proven effective in palladium-catalyzed Negishi couplings, enabling the formation of complex biaryl and vinyl structures.
  • C-H activation: This field explores the activation of C-H bonds for further functionalization. t-BuDavePhos has been employed in rhodium- and ruthenium-catalyzed C-H activation reactions, demonstrating its versatility in various catalytic systems.

Modifying Catalyst Selectivity:

The unique combination of steric and electronic properties offered by t-BuDavePhos allows researchers to fine-tune the selectivity of catalysts. The bulky tert-butyl groups provide steric hindrance, influencing the orientation of substrates around the metal center and potentially favoring specific reaction pathways. Additionally, the dimethylamino group can donate electrons to the metal, affecting its reactivity and influencing the product distribution [].

By employing t-BuDavePhos, researchers can potentially achieve:

  • Enhanced regioselectivity: Directing the formation of the desired product at a specific location within the molecule.
  • Improved chemoselectivity: Favoring the reaction at a particular functional group while leaving others untouched.
  • Enantioselectivity control: Enabling the synthesis of chiral molecules with a specific orientation in space.

Research into New Catalytic Applications:

The ongoing exploration of t-BuDavePhos focuses on identifying its potential in novel catalytic transformations. Researchers are investigating its effectiveness in:

  • Development of new C-C and C-X bond-forming reactions: Expanding the scope of reactions t-BuDavePhos can facilitate, potentially leading to the synthesis of complex molecules with diverse functionalities.
  • Activation of challenging substrates: Exploring the ability of t-BuDavePhos to enable reactions with substrates that are typically difficult to activate using conventional methods.
  • Design of more sustainable and efficient catalytic processes: Investigating the use of t-BuDavePhos in environmentally friendly and atom-economical reactions.
Typical of phosphine ligands, including:

  • Coordination Reactions: It can coordinate with transition metals to form metal-ligand complexes, which are essential in catalysis.
  • Oxidation: The phosphine group can be oxidized to phosphine oxides, altering its reactivity and coordination properties.
  • Substitution Reactions: The N,N-dimethylamino group may undergo nucleophilic substitution under appropriate conditions, allowing for further functionalization.

These reactions highlight its versatility in synthetic chemistry and catalysis .

While specific biological activity data for 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is limited, phosphine ligands are often investigated for their potential in biological systems. They may exhibit:

  • Anticancer Properties: Some phosphine derivatives have shown promise as anticancer agents by facilitating the delivery of metal-based drugs.
  • Enzyme Inhibition: Phosphines can interact with biological macromolecules, potentially inhibiting enzymes or altering cellular pathways.

Further research is required to elucidate the specific biological effects of this compound .

Synthesis of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl typically involves:

  • Formation of the Biphenyl Framework: This can be achieved through traditional coupling reactions such as Suzuki or Ullmann coupling.
  • Introduction of the Phosphine Group: The di-tert-butylphosphine moiety is introduced via a nucleophilic substitution reaction with an appropriate electrophile.
  • Dimethylation of the Amino Group: The N,N-dimethylamino group can be formed by reacting an amine with a methylating agent.

These steps may vary based on the desired purity and yield, but they generally provide a reliable pathway to synthesize this compound .

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl finds applications in:

  • Catalysis: Used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions such as cross-coupling.
  • Materials Science: Its unique structural features make it useful in developing new materials with tailored properties.
  • Pharmaceutical Chemistry: Potential applications in drug development due to its ability to form stable complexes with metal ions .

Interaction studies involving 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl typically focus on its coordination with transition metals. These studies help elucidate:

  • Stability Constants: Understanding how stable the metal-ligand complexes are under various conditions.
  • Reactivity Profiles: Investigating how these complexes behave in catalytic cycles or under different reaction conditions.

Such studies are crucial for optimizing its use in catalysis and other applications .

Several compounds share structural similarities with 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, including:

Compound NameStructure FeaturesUnique Aspects
2-Di-isopropylphosphino-2'-(N,N-dimethylamino)biphenylIsopropyl groups instead of tert-butylDifferent steric properties
2-Di-n-butylphosphino-2'-(N,N-dimethylamino)biphenyln-Butyl groups provide moderate stericsVarying solubility characteristics
2-Di-tert-octylphosphino-2'-(N,N-dimethylamino)biphenylLarger octyl groups increase steric bulkEnhanced stability in certain reactions

The uniqueness of 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl lies in its combination of steric bulk from the tert-butyl groups and the electronic properties imparted by the N,N-dimethylamino group, making it particularly effective as a ligand in catalysis .

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Dates

Modify: 2023-08-15

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